REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:9]([C:11](=[N:17]O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10]>O.C(=O)([O-])O.[Na+]>[NH2:17][CH:11]([C:9]#[N:10])[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.246 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)=NO
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
saturated with NaCl and extracted 5 times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with calcium chloride
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)OCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:9]([C:11](=[N:17]O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10]>O.C(=O)([O-])O.[Na+]>[NH2:17][CH:11]([C:9]#[N:10])[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.246 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)=NO
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
saturated with NaCl and extracted 5 times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with calcium chloride
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)OCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |